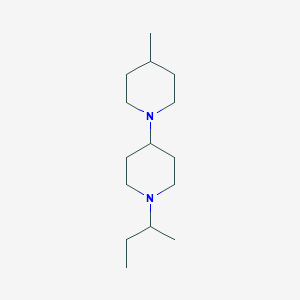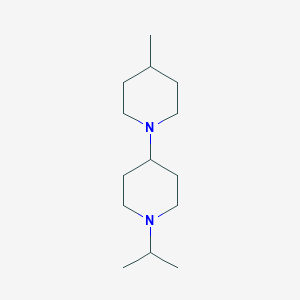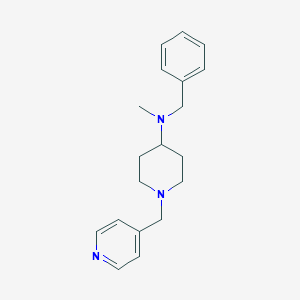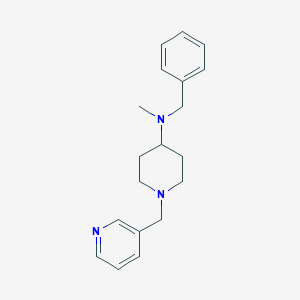METHANONE](/img/structure/B247489.png)
[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethoxybenzyl)piperazinomethanone: is a synthetic organic compound with the molecular formula C17H18FN3O It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 2-fluorophenyl group
准备方法
The synthesis of 4-(2,3-Dimethoxybenzyl)piperazinomethanone involves several steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2,3-dimethoxybenzyl group: The piperazine ring is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 2,3-dimethoxybenzyl group.
Introduction of the 2-fluorophenyl group: Finally, the compound is reacted with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
4-(2,3-Dimethoxybenzyl)piperazinomethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(2,3-Dimethoxybenzyl)piperazinomethanone: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or as a modulator of receptor activity.
作用机制
The mechanism of action of 4-(2,3-Dimethoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
4-(2,3-Dimethoxybenzyl)piperazinomethanone: can be compared with other similar compounds, such as:
4-(2,3-Dimethoxybenzyl)piperazinomethanone: This compound has a similar structure but with the fluorine atom in a different position, which may affect its chemical and biological properties.
4-(2,3-Dimethoxybenzyl)piperazinomethanone: The presence of a chlorine atom instead of fluorine can lead to different reactivity and interactions with molecular targets.
4-(2,3-Dimethoxybenzyl)piperazinomethanone: The bromine atom can introduce different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of 4-(2,3-Dimethoxybenzyl)piperazinomethanone and its potential advantages in specific applications.
属性
分子式 |
C20H23FN2O3 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-9-5-6-15(19(18)26-2)14-22-10-12-23(13-11-22)20(24)16-7-3-4-8-17(16)21/h3-9H,10-14H2,1-2H3 |
InChI 键 |
NSKBEQAVAKQDMV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3F |
规范 SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)




![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![2,6-Dimethyl-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
